2-bromo-N-butan-2-ylbenzenesulfonamide
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Overview
Description
2-bromo-N-butan-2-ylbenzenesulfonamide is an organic compound belonging to the class of benzenesulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring. The compound has a molecular formula of C10H14BrNO2S and is known for its applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-butan-2-ylbenzenesulfonamide typically involves the reaction of 2-bromobenzenesulfonyl chloride with butan-2-amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-butan-2-ylbenzenesulfonamide can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction: The sulfonamide group can be reduced to form amines or other derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.
Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide can be used. The reactions are usually performed under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used. The reactions are typically carried out in anhydrous solvents such as tetrahydrofuran or diethyl ether.
Major Products Formed
Nucleophilic substitution: The major products are the corresponding substituted benzenesulfonamides.
Oxidation: The major products are sulfonic acids or sulfonyl chlorides.
Reduction: The major products are amines or other reduced derivatives.
Scientific Research Applications
2-bromo-N-butan-2-ylbenzenesulfonamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-bromo-N-butan-2-ylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The bromine atom can also participate in halogen bonding, further stabilizing the interaction with the target molecule.
Comparison with Similar Compounds
2-bromo-N-butan-2-ylbenzenesulfonamide can be compared with other benzenesulfonamide derivatives, such as:
N-butylbenzenesulfonamide: Lacks the bromine atom, resulting in different reactivity and binding properties.
2-chloro-N-butan-2-ylbenzenesulfonamide: Contains a chlorine atom instead of bromine, leading to differences in chemical reactivity and biological activity.
N-methylbenzenesulfonamide: Contains a methyl group instead of butan-2-yl, affecting its solubility and interaction with molecular targets.
Properties
IUPAC Name |
2-bromo-N-butan-2-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO2S/c1-3-8(2)12-15(13,14)10-7-5-4-6-9(10)11/h4-8,12H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOJGKHJGOPGEMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NS(=O)(=O)C1=CC=CC=C1Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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